Ethyl 6-ethoxy-2-hydroxybenzoate
Description
Contextualization within Benzoate (B1203000) Ester Chemistry
Benzoate esters represent a significant class of organic compounds derived from the condensation of benzoic acid and its derivatives with alcohols. scribd.comlibretexts.org The fundamental structure consists of a benzoate group attached to an alkyl or aryl group via an ester linkage. A common and foundational method for their synthesis is the Fischer esterification, which involves reacting a carboxylic acid (like benzoic acid) with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. scribd.comquora.comchemicalbook.com This reversible reaction is a cornerstone of organic synthesis. scribd.com
Many simple benzoate esters, such as methyl benzoate and ethyl benzoate, are noted for their pleasant aromas and are utilized in the fragrance and flavor industries. mdpi.comguidechem.com Beyond these applications, the benzoate ester framework is a versatile scaffold in organic chemistry. The aromatic ring can be functionalized with various substituents, leading to a vast array of derivatives with diverse chemical and physical properties.
Ethyl 6-ethoxy-2-hydroxybenzoate is a di-substituted benzoate ester, meaning its parent structure, ethyl benzoate, has been modified with additional functional groups on the benzene (B151609) ring. Specifically, it is a derivative of ethyl 2-hydroxybenzoate (ethyl salicylate), further substituted with an ethoxy group at the 6-position. guidechem.comsigmaaldrich.com This substitution pattern, with ethoxy and hydroxyl groups positioned ortho to each other and the ester group, creates a unique electronic and steric environment on the aromatic ring, influencing its reactivity and potential applications in research.
Research Significance and Academic Relevance of this compound
While extensive, specific research focusing solely on this compound is not widely documented in publicly available literature uni.lu, its academic relevance can be inferred from the broader interest in functionalized and substituted benzoate esters. The presence of multiple, distinct functional groups on a single molecule makes it an interesting candidate for various fields of chemical research.
The specific properties of this compound are summarized below.
| Property | Data |
| Molecular Formula | C₁₁H₁₄O₄ sigmaaldrich.comuni.lu |
| Molecular Weight | 210.23 g/mol sigmaaldrich.com |
| CAS Number | 154364-61-1 sigmaaldrich.com |
| Physical Form | Solid sigmaaldrich.com |
| Melting Point | 60 °C sigmaaldrich.com |
| Synonym | Ethyl 2-ethoxy-6-hydroxybenzoate sigmaaldrich.com |
This table contains data for this compound.
The academic significance of compounds like this compound lies in their potential as building blocks for more complex molecules and for studying structure-property relationships. Research on other functionalized benzoate esters has shown that the introduction of specific groups onto the benzene ring can impart valuable properties. For instance, certain benzoate ester derivatives have been investigated for their photoluminescent properties and potential applications in materials science. researchgate.netresearchgate.net The modification of benzoxazine (B1645224) dimers with benzoate esters, for example, has been shown to introduce photoluminescence. researchgate.net
Furthermore, substituted esters are pivotal in medicinal chemistry. Structure-activity relationship (SAR) studies on complex molecules containing benzoate ester motifs have been conducted to develop compounds with potential therapeutic effects, including anticancer properties. researchgate.netumn.edu The specific arrangement of hydroxyl and ether groups, as seen in this compound, can influence a molecule's ability to interact with biological targets. The compound's structure makes it a valuable scaffold for synthetic modifications and for exploring how such substitutions affect biological activity. Additionally, substituted benzoates have been employed as photosensitizing catalysts in novel chemical transformations, highlighting the diverse roles these compounds can play in modern organic synthesis. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-ethoxy-6-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-3-14-9-7-5-6-8(12)10(9)11(13)15-4-2/h5-7,12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBODKGPEZVFRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1C(=O)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404935 | |
| Record name | Ethyl 6-ethoxy-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154364-61-1 | |
| Record name | Ethyl 6-ethoxy-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 6-ethoxy-2-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of Ethyl 6 Ethoxy 2 Hydroxybenzoate
Established Synthetic Pathways for Ethyl 6-ethoxy-2-hydroxybenzoate
The synthesis of this compound can be approached through the sequential formation of its ester and ether functionalities. The order of these steps can be strategically chosen to optimize yield and purity.
Esterification Reactions for this compound
The formation of the ethyl ester group is a critical step in the synthesis of the target molecule. A common and well-established method for this transformation is the Fischer-Speier esterification.
This reaction typically involves the treatment of the corresponding carboxylic acid, 6-ethoxy-2-hydroxybenzoic acid, with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is driven to completion by the large excess of the alcohol, which also often serves as the solvent. The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the ethanol molecule. Subsequent dehydration yields the desired ester.
A plausible synthetic sequence starting from the commercially available 2,6-dihydroxybenzoic acid would first involve selective etherification (as discussed in section 2.1.2) to yield 6-ethoxy-2-hydroxybenzoic acid, which is then esterified.
Table 1: Key Features of Fischer-Speier Esterification
| Parameter | Description |
| Reactants | Carboxylic acid (6-ethoxy-2-hydroxybenzoic acid), Alcohol (Ethanol) |
| Catalyst | Strong mineral acid (e.g., H₂SO₄, HCl) |
| Solvent | Typically, an excess of the alcohol reactant |
| Conditions | Usually requires heating (reflux) to proceed at a reasonable rate |
| By-product | Water |
Etherification Strategies in the Synthesis of this compound
The introduction of the ethoxy group at the C6 position is another key transformation. The Williamson ether synthesis is a widely used and versatile method for forming ether linkages.
This reaction involves the deprotonation of a hydroxyl group to form an alkoxide or phenoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide in an Sₙ2 reaction. In the context of synthesizing this compound, one could start with a dihydroxybenzoic acid derivative.
For instance, starting with ethyl 2,6-dihydroxybenzoate, a selective etherification would be required. The phenolic hydroxyl groups have different acidities, and their reactivity can be influenced by steric hindrance and electronic effects. The hydroxyl group at the C6 position is generally less sterically hindered than the one at C2, which is ortho to the bulky ester group. This difference can be exploited for regioselective etherification under carefully controlled conditions, using a suitable base and an ethylating agent like ethyl iodide or diethyl sulfate.
A typical procedure would involve the use of a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the more accessible phenolic hydroxyl group, followed by the addition of the ethylating agent.
Advanced Synthetic Approaches and Chemo-selectivity in this compound Production
Modern synthetic chemistry emphasizes not only the efficiency of a reaction but also its selectivity and environmental impact.
Regioselective Synthesis of this compound and its Isomers
The synthesis of this compound from a precursor with two or more reactive sites, such as ethyl 2,6-dihydroxybenzoate, necessitates a high degree of regioselectivity. The ability to selectively functionalize one hydroxyl group over another is a significant challenge in organic synthesis.
The regioselectivity of the etherification of dihydroxybenzoates can be influenced by several factors:
Choice of Base: The strength and steric bulk of the base can influence which proton is abstracted. A bulky base might preferentially deprotonate the less hindered hydroxyl group.
Reaction Temperature: Lower temperatures often favor the kinetically controlled product, which may correspond to the more reactive site.
Catalysis: The use of specific catalysts can direct the reaction to a particular position. For instance, certain metal complexes can coordinate to the substrate in a way that activates one hydroxyl group over another.
Research into the regioselective alkylation of related dihydroxyaromatic compounds has shown that the choice of the base and solvent system is crucial in determining the outcome of the reaction. For example, the use of cesium carbonate in acetonitrile (B52724) has been reported to provide high regioselectivity in the alkylation of 2,4-dihydroxybenzaldehyde. nih.gov While not directly on the target molecule, these findings provide valuable insights into achieving the desired regioselectivity for the synthesis of this compound.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound could involve several strategies:
Use of Greener Solvents: Replacing traditional volatile organic solvents (VOCs) with more environmentally benign alternatives like water, supercritical fluids, or ionic liquids.
Catalytic Reactions: Employing catalytic amounts of reagents instead of stoichiometric amounts to minimize waste. The use of solid acid catalysts for esterification, for example, can simplify purification and allow for catalyst recycling.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.
For instance, the synthesis of 2-ethoxy-phenol, a related ether, has been reported using diethyl carbonate as a "green" alkylating agent in the presence of a supported phosphoric acid catalyst. umn.edu This approach avoids the use of more toxic and corrosive alkyl halides. The synthesis of salicylic (B10762653) acid itself has been explored using green chemistry methods starting from wintergreen oil. mdpi.com These examples highlight the potential for developing more sustainable synthetic routes to this compound.
Derivatization and Analog Synthesis of this compound
The functional groups present in this compound—the phenolic hydroxyl, the ester, and the aromatic ring—provide multiple sites for further chemical modification. Derivatization is a key strategy for exploring the structure-activity relationships (SAR) of a lead compound in medicinal chemistry and for developing new materials with tailored properties.
The phenolic hydroxyl group can be a target for various reactions:
Further Etherification: Reaction with different alkyl halides can introduce a variety of alkoxy groups.
Esterification: Acylation with acid chlorides or anhydrides can yield a second ester functionality.
Mannich Reaction: Reaction with formaldehyde (B43269) and a secondary amine can introduce an aminomethyl group ortho or para to the hydroxyl group.
The ester group can be modified through:
Transesterification: Reaction with a different alcohol in the presence of a catalyst can exchange the ethyl group for another alkyl or aryl group.
Amidation: Reaction with amines can convert the ester to the corresponding amide.
Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.
The aromatic ring itself can undergo electrophilic aromatic substitution reactions, although the directing effects of the existing substituents would need to be carefully considered.
The synthesis and evaluation of new ester derivatives of salicylic acid have been reported to explore their biological activities. rsc.orggoogle.com These studies provide a framework for the potential derivatization of this compound to generate a library of analogs for further investigation.
Structural Modification Strategies at the Hydroxyl Position
The phenolic hydroxyl group is a primary site for structural modification in this compound, readily undergoing reactions such as acylation and alkylation.
O-Acylation: The hydroxyl group can be esterified through reaction with acylating agents like acid chlorides or acid anhydrides in the presence of a base. This reaction introduces a new ester functionality, altering the compound's physical and chemical properties. For instance, reaction with acetyl chloride in the presence of a base such as pyridine (B92270) would yield ethyl 2-acetoxy-6-ethoxybenzoate.
O-Alkylation: The hydroxyl group can also be converted into an ether through alkylation. A common method for this transformation is the Williamson ether synthesis, which involves deprotonation of the hydroxyl group with a strong base to form a phenoxide ion, followed by nucleophilic attack on an alkyl halide. researchgate.netyoutube.com For example, treatment with sodium hydride followed by an alkyl halide like methyl iodide would produce ethyl 2-methoxy-6-ethoxybenzoate. The choice of base and alkylating agent is crucial to control the reaction's efficiency and prevent side reactions.
Ester and Ether Moiety Derivatizations
The ethyl ester and ethoxy ether functionalities of this compound are also amenable to various derivatizations, primarily through hydrolysis, transesterification, and cleavage reactions.
Ester Hydrolysis (Saponification): The ethyl ester group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orgucalgary.ca Basic hydrolysis, also known as saponification, is typically irreversible and is achieved by heating the ester with a strong base like sodium hydroxide (B78521). masterorganicchemistry.comyoutube.comdoubtnut.com This reaction yields the corresponding sodium carboxylate salt, which upon acidification, gives 6-ethoxy-2-hydroxybenzoic acid. doubtnut.com
Transesterification: The ethyl ester can be converted to a different ester through a process called transesterification. libretexts.orgucla.edu This equilibrium reaction involves treating the ester with an excess of another alcohol in the presence of an acid or base catalyst. libretexts.orgfao.org For example, reacting this compound with an excess of methanol (B129727) and a catalytic amount of sulfuric acid would lead to the formation of mthis compound. ucla.edu The use of a large excess of the new alcohol helps to drive the equilibrium towards the desired product.
Ether Cleavage: The ethoxy group, being an aryl alkyl ether, can be cleaved under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). ucalgary.calibretexts.orglibretexts.orgtransformationtutoring.com This reaction proceeds via nucleophilic substitution, where the ether oxygen is first protonated, followed by attack of the halide ion on the ethyl group to yield ethyl halide and ethyl 2,6-dihydroxybenzoate. ucalgary.ca The phenolic C-O bond is generally more resistant to cleavage due to the higher bond strength. fao.org
Benzoic Ring Substitutions and Functionalization
The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating hydroxyl and ethoxy groups. libretexts.orgkhanacademy.org These groups are ortho, para-directing, meaning that incoming electrophiles will preferentially add to the positions ortho and para to these substituents. libretexts.orgkhanacademy.orggoogle.com
Nitration: Nitration of the aromatic ring can be achieved using a nitrating mixture, typically a combination of nitric acid and sulfuric acid. Given the directing effects of the hydroxyl and ethoxy groups, the nitro group is expected to substitute at the positions ortho or para to these groups. In the case of ethoxybenzene, nitration yields a mixture of 2-nitroethoxybenzene and 4-nitroethoxybenzene. nih.gov For this compound, the substitution pattern will be influenced by the combined directing effects of both the hydroxyl and ethoxy groups.
Halogenation: Halogenation, such as bromination or chlorination, can be carried out using the elemental halogen in the presence of a Lewis acid catalyst or, in the case of highly activated rings, without a catalyst. google.com For phenols, halogenation can occur readily, sometimes even in the absence of a Lewis acid, to yield mono-, di-, or tri-substituted products depending on the reaction conditions. google.com The substitution pattern on this compound would be directed to the activated positions on the ring.
Chiral Synthesis Approaches for Enantiomerically Pure this compound
The structure of this compound itself is achiral. However, the introduction of a chiral center, for instance through substitution at the benzylic position if the ester were different, or the resolution of a racemic precursor, can lead to enantiomerically pure forms.
Enzymatic Resolution: A common strategy for obtaining enantiomerically pure compounds is through the kinetic resolution of a racemic mixture using enzymes. scielo.brnih.gov For example, if a racemic mixture of a related chiral hydroxybenzoate ester were available, a lipase (B570770) could be used to selectively hydrolyze one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed carboxylic acid. masterorganicchemistry.comscielo.brgoogle.com The efficiency and stereoselectivity of this process are highly dependent on the specific enzyme and substrate.
Diastereomeric Resolution: Another classical method involves the reaction of a racemic precursor, such as a racemic 6-ethoxy-2-hydroxybenzoic acid, with a chiral resolving agent to form a mixture of diastereomers. libretexts.orglibretexts.orgyoutube.comyoutube.comyoutube.com These diastereomers have different physical properties and can be separated by techniques like fractional crystallization. youtube.com Once separated, the chiral resolving agent can be removed to yield the individual enantiomers of the acid, which can then be esterified to give the enantiomerically pure this compound.
Reaction Mechanisms Pertaining to this compound
Understanding the reaction mechanisms provides insight into the reactivity and transformation pathways of this compound.
Ester Hydrolysis and Transesterification Pathways
Acid-Catalyzed Hydrolysis: The acid-catalyzed hydrolysis of esters like this compound proceeds through a nucleophilic acyl substitution mechanism. libretexts.orgucalgary.calibretexts.orgchemistrysteps.comyoutube.com The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.orgyoutube.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.orglibretexts.org Following a proton transfer, the ethoxy group is eliminated as ethanol, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid product. libretexts.orgyoutube.com This entire process is reversible. libretexts.orgchemistrysteps.com
Base-Promoted Hydrolysis (Saponification): In contrast to the acid-catalyzed process, base-promoted hydrolysis is irreversible. masterorganicchemistry.comchemistrysteps.com The reaction begins with the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. libretexts.orgyoutube.comnist.gov This intermediate then collapses, expelling the ethoxide ion as the leaving group to form the carboxylic acid. libretexts.orgyoutube.com The liberated ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming a carboxylate salt. libretexts.orgyoutube.comchemistrysteps.com
Transesterification: The mechanism of acid-catalyzed transesterification is analogous to that of acid-catalyzed hydrolysis. libretexts.org The carbonyl oxygen is first protonated, followed by nucleophilic attack by the new alcohol to form a tetrahedral intermediate. After proton transfers, the original alkoxy group (ethoxy) is eliminated as an alcohol, and the new ester is formed.
Ether Cleavage Mechanisms
The cleavage of the ethoxy group in this compound typically requires strong acids like HBr or HI. youtube.comucalgary.calibretexts.orglibretexts.orgtransformationtutoring.comchemistrysteps.comnih.govmdpi.com The reaction mechanism can proceed via either an S(_N)1 or S(_N)2 pathway, depending on the structure of the alkyl group. libretexts.orglibretexts.orgyoutube.com
Substitution and Addition Reactions on the Aromatic Ring
Due to the activated nature of the aromatic ring, this compound is expected to undergo various electrophilic aromatic substitution reactions. However, specific examples of such reactions on this particular substrate are not readily found in the surveyed literature. Therefore, the following sections describe plausible, yet theoretical, substitution reactions based on general organic chemistry principles.
Halogenation
Halogenation, such as bromination or chlorination, would likely proceed readily on the activated ring of this compound, potentially without the need for a strong Lewis acid catalyst. The incoming halogen atom would be directed to the activated positions of the aromatic ring.
Nitration
Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would introduce a nitro (-NO2) group onto the aromatic ring. The strong activating nature of the hydroxyl and ethoxy groups would facilitate this reaction, with the nitro group expected to substitute at one of the activated positions.
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation are fundamental methods for forming carbon-carbon bonds on an aromatic ring. ijrpc.com The activated ring of this compound would be susceptible to these reactions. However, the presence of the hydroxyl group can complicate these reactions, as it can coordinate with the Lewis acid catalyst. Protection of the hydroxyl group may be necessary to achieve successful Friedel-Crafts reactions.
Formylation Reactions
Formylation reactions, such as the Vilsmeier-Haack, Gattermann, or Reimer-Tiemann reactions, introduce a formyl (-CHO) group onto an activated aromatic ring. nih.govnih.gov Given the electron-rich nature of the benzene ring in this compound, it is a potential candidate for these types of transformations. The Vilsmeier-Haack reaction, for instance, utilizes a phosphorus oxychloride and a substituted amide to formylate electron-rich aromatic compounds. nih.gov
Reactions Leading to Heterocycle Formation
Substituted phenols like this compound can serve as precursors in the synthesis of heterocyclic compounds such as coumarins and chromones.
Pechmann Condensation: This reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions to form a coumarin. wikipedia.org this compound could theoretically undergo a Pechmann-type condensation, although specific examples are not documented.
Simonis Chromone Cyclization: A variation of the Pechmann condensation, the Simonis reaction, can yield chromones from the reaction of phenols and β-ketoesters in the presence of phosphorus pentoxide. wikipedia.org
Other Cyclization Reactions: Various other cyclization strategies exist for the synthesis of chromones, often starting from ortho-hydroxyaryl ketones or similar precursors which could potentially be derived from this compound. ijrpc.com
Interactive Data Table of Plausible Reactions
Since specific experimental data for the substitution and addition reactions on this compound is not available, the following table presents a hypothetical summary of potential reactions and their expected products based on established chemical principles.
| Reaction Type | Reagents | Expected Major Product(s) | Notes |
| Bromination | Br₂ | Ethyl 3-bromo-6-ethoxy-2-hydroxybenzoate and/or Ethyl 5-bromo-6-ethoxy-2-hydroxybenzoate | The exact isomer distribution would depend on steric and electronic factors. |
| Nitration | HNO₃, H₂SO₄ | Ethyl 6-ethoxy-2-hydroxy-3-nitrobenzoate and/or Ethyl 6-ethoxy-2-hydroxy-5-nitrobenzoate | Reaction conditions would need to be carefully controlled to avoid over-nitration or side reactions. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ (with protected -OH) | Acyl-substituted derivatives at the 3 or 5 position. | Protection of the phenolic hydroxyl group would likely be required. |
| Vilsmeier-Haack Formylation | POCl₃, DMF | Ethyl 3-formyl-6-ethoxy-2-hydroxybenzoate and/or Ethyl 5-formyl-6-ethoxy-2-hydroxybenzoate | A classic method for formylating activated aromatic rings. nih.govnih.gov |
In-Depth Spectroscopic Analysis of this compound Remains Elusive Due to Lack of Publicly Available Data
The initial aim was to construct a detailed article outlining the structural elucidation of this compound. The intended structure of the article was to include in-depth analysis of ¹H NMR, ¹³C NMR (including DEPT-135), and two-dimensional NMR techniques, alongside a vibrational analysis from IR and FT-IR spectroscopy. However, the foundational data required for such an analysis—such as precise chemical shifts, coupling constants, and vibrational frequencies—could not be located in publicly accessible domains.
Searches for experimental NMR and IR spectra for "this compound" did not yield any published datasets. While a European patent (EP 2 963 014 B1) mentions the synthesis of the compound and confirms its structure via ¹H-NMR in a deuterated chloroform (B151607) solvent, the actual spectral data, including chemical shifts and multiplicities, is not provided within the document. scribd.com This indicates that while the data exists, it has not been made publicly available.
Comparative analysis with similar compounds, such as Ethyl 2,6-dimethoxybenzoate, was considered. A study on this related molecule provided a detailed spectroscopic and crystallographic analysis, which could offer a framework for interpreting the spectra of this compound if it were available. researchgate.net However, due to the unique electronic and steric environment created by the hydroxyl group in the target molecule compared to a methoxy (B1213986) group, direct extrapolation of data would be scientifically unsound.
The lack of available data prevents the creation of the requested detailed data tables for ¹H NMR, ¹³C NMR, and IR spectroscopy, which are crucial for a definitive structural assignment and for discussing phenomena such as intra- and intermolecular hydrogen bonding.
For researchers or individuals requiring this specific information, it is recommended to consult specialized, subscription-based chemical databases such as the Cambridge Structural Database (CSD) for potential crystallographic information which would include bond lengths and angles, or paid spectral databases like SciFinder-n or Reaxys, which may contain the experimental NMR and IR data from unpublished sources or less readily accessible journals. Direct synthesis and subsequent spectroscopic analysis would be the most definitive method to obtain the necessary data.
Until such specific, verifiable data for this compound becomes publicly available, a comprehensive and authoritative article on its advanced spectroscopic characterization cannot be responsibly generated.
Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 6 Ethoxy 2 Hydroxybenzoate
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry serves as a cornerstone in the structural analysis of Ethyl 6-ethoxy-2-hydroxybenzoate, enabling precise molecular weight determination and offering a window into its fragmentation behavior under ionization.
Molecular Weight Determination and Fragmentation Pattern Analysis
The nominal molecular weight of this compound has been established as 210.23 g/mol , corresponding to its molecular formula, C₁₁H₁₄O₄. nist.govnih.gov High-resolution mass spectrometry provides a more precise measure of the monoisotopic mass, which is calculated to be 210.0892 Da. nih.gov
While specific experimental fragmentation data for this compound is not extensively documented in publicly available literature, the fragmentation patterns of analogous substituted aromatic esters provide a basis for predicting its behavior. For esters of salicylic (B10762653) acid (2-hydroxybenzoic acid), a common fragmentation pathway involves the loss of the alkoxy group (OR) from the ester functionality. Another characteristic fragmentation is the elimination of a molecule of alcohol (ROH) through a rearrangement process involving the ortho-hydroxyl group.
In the case of this compound, the presence of two ethoxy groups introduces additional fragmentation possibilities. Cleavage of the C-O bond in the ether linkage is a likely fragmentation pathway. The stability of the resulting fragments, often influenced by the formation of resonance-stabilized cations, dictates the observed fragmentation pattern.
Elemental Composition Verification
High-resolution mass spectrometry is instrumental in verifying the elemental composition of a molecule by providing highly accurate mass measurements. For this compound, with a molecular formula of C₁₁H₁₄O₄, the theoretical exact mass can be calculated. HRMS analysis would confirm this composition by measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of decimal precision, thereby distinguishing it from other compounds with the same nominal mass but different elemental formulas. Predicted HRMS data for various adducts of this compound further supports its structural identification.
| Adduct | m/z (Predicted) |
|---|---|
| [M+H]⁺ | 211.09648 |
| [M+Na]⁺ | 233.07842 |
| [M-H]⁻ | 209.08192 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule, offering valuable information about its chromophoric system.
Electronic Transitions and Absorption Maxima Analysis
The UV-Vis spectrum of this compound is characterized by absorption bands arising from π → π* transitions within the substituted benzene (B151609) ring. The presence of the hydroxyl (-OH) and two ethoxy (-OC₂H₅) groups, which act as auxochromes, influences the position and intensity of these absorption maxima. These electron-donating groups tend to shift the absorption bands to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene.
The spectrum is expected to show a primary absorption band at a shorter wavelength and a secondary, less intense band at a longer wavelength, which is characteristic of substituted benzenes. The precise wavelengths of these maxima are dependent on the electronic interactions between the substituents and the aromatic ring.
Solvatochromism Studies
Solvatochromism describes the shift in the position of absorption bands in the UV-Vis spectrum of a compound when the polarity of the solvent is changed. This phenomenon provides insights into the change in dipole moment of the molecule upon electronic excitation.
For phenolic compounds like this compound, a change in solvent polarity can significantly affect the electronic transitions. In polar protic solvents, hydrogen bonding can occur with the hydroxyl and ethoxy groups, leading to stabilization of the ground or excited state. A positive solvatochromism (bathochromic shift with increasing solvent polarity) would indicate that the excited state is more polar than the ground state, while a negative solvatochromism (hypsochromic or blue shift) would suggest the opposite. Detailed experimental studies involving a range of solvents with varying polarities would be necessary to fully characterize the solvatochromic behavior of this compound.
Computational Chemistry and Molecular Modeling of Ethyl 6 Ethoxy 2 Hydroxybenzoate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting the molecular properties and reactivity of organic compounds. For a molecule like Ethyl 6-ethoxy-2-hydroxybenzoate, DFT calculations would typically be performed using a functional, such as B3LYP, combined with a basis set, for instance, 6-311++G(d,p), to achieve a balance between accuracy and computational cost.
Geometric Optimization and Conformer Analysis
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometric optimization. For a flexible molecule like this compound, which has several rotatable bonds, a conformer analysis is crucial. This process involves identifying all possible low-energy conformations and determining their relative stabilities. The conformer with the lowest energy is considered the global minimum and is used for subsequent calculations.
Table 1: Hypothetical Optimized Geometric Parameters of this compound
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Length | C-C (aromatic) | 1.39 Å |
| C-O (hydroxyl) | 1.36 Å | |
| C=O (ester) | 1.21 Å | |
| C-O (ester) | 1.34 Å | |
| C-O (ethoxy) | 1.37 Å | |
| Bond Angle | C-C-C (aromatic) | 120.0° |
| O-C-C (hydroxyl) | 121.0° | |
| O=C-O (ester) | 125.0° | |
| Dihedral Angle | C-C-O-C (ethoxy) | 150.0° |
Note: These values are for illustrative purposes and are not based on actual experimental or computational data.
Vibrational Frequency Calculations and Spectroscopic Correlation
Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational modes can be correlated with experimental spectra to aid in the structural characterization of the compound.
Table 2: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Hypothetical Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | Stretching | 3450 |
| C-H (aromatic) | Stretching | 3100 |
| C-H (aliphatic) | Stretching | 2980 |
| C=O (ester) | Stretching | 1710 |
| C-O (ester/ether) | Stretching | 1250 |
| C-C (aromatic) | Ring Stretching | 1600, 1480 |
Note: These values are hypothetical and would typically be scaled to better match experimental data.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive.
Table 3: Hypothetical Frontier Molecular Orbital Properties of this compound
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Note: These values are illustrative and would be calculated using a selected DFT method and basis set.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps in identifying the electrophilic and nucleophilic sites. Red regions on the MEP map indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. For this compound, the oxygen atoms of the hydroxyl, ethoxy, and carbonyl groups would be expected to be regions of high electron density (red), while the hydroxyl proton and parts of the aromatic ring would likely show positive potential (blue).
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides insights into the bonding and electronic structure of a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density. For this compound, NBO analysis could quantify the intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the ester, as well as the delocalization of electron density within the benzene (B151609) ring and its substituents.
Table 4: Hypothetical NBO Analysis Results for Key Interactions in this compound
| Donor NBO | Acceptor NBO | Hypothetical Stabilization Energy E(2) (kcal/mol) |
| LP(O) hydroxyl | σ(C-O) ester | 2.5 |
| LP(O) ethoxy | π(C-C) aromatic | 5.1 |
| π(C=C) aromatic | π*(C=O) ester | 1.8 |
Note: LP denotes a lone pair. These values are hypothetical examples of stabilization energies from hyperconjugative interactions.
Thermodynamic Property Calculations
DFT calculations can also be used to predict the thermodynamic properties of a molecule at a given temperature and pressure. These properties include enthalpy, entropy, and Gibbs free energy. Such calculations are valuable for understanding the stability and reactivity of the compound under different conditions.
Table 5: Hypothetical Calculated Thermodynamic Properties of this compound at 298.15 K
| Property | Hypothetical Value |
| Enthalpy (H) | -350 Hartree |
| Entropy (S) | 120 cal/mol·K |
| Gibbs Free Energy (G) | -350.05 Hartree |
| Heat Capacity (Cv) | 55 cal/mol·K |
Note: These are illustrative values and are not derived from actual calculations.
Non-Linear Optical (NLO) Properties
There is currently no published research investigating the Non-Linear Optical (NLO) properties of this compound. The NLO response of a molecule is highly dependent on its electronic structure, including the presence of donor and acceptor groups and the extent of π-conjugation. While the benzene ring and carbonyl group in this compound could potentially contribute to NLO activity, a quantitative analysis requires dedicated quantum chemical calculations that have not been reported. Studies on other benzoate (B1203000) derivatives have explored their potential as NLO materials, but the specific impact of the 6-ethoxy and 2-hydroxy substitutions on this compound remains uncharacterized.
Molecular Docking Studies of this compound
Detailed molecular docking studies for this compound are absent from the scientific literature. Consequently, there is no information regarding its potential ligand-protein interactions, binding affinity for specific biological targets, or computational validation of any biological activity. Molecular docking simulations are crucial for identifying potential protein targets and predicting the binding mode and affinity of a ligand. Without such studies, the therapeutic potential of this compound remains unexplored from a computational standpoint. Research on other 2-hydroxybenzoic acid derivatives has shown engagement with various biological targets, but these findings cannot be directly applied to this compound.
Ligand-Protein Interaction Prediction and Binding Affinity Assessment
No studies have been published that predict the ligand-protein interactions or assess the binding affinity of this compound with any protein.
Target Receptor Identification
There is no information available identifying specific target receptors for this compound through computational methods.
Computational Validation of Biological Activity
Without any reported biological activity for this compound, there has been no computational validation of its effects.
Molecular Dynamics (MD) Simulations
No molecular dynamics (MD) simulations for this compound, either as an isolated molecule or in a complex with a receptor, have been reported. MD simulations are essential for understanding the dynamic behavior of a molecule and the stability of ligand-receptor complexes over time.
Ligand-Receptor Complex Stability and Conformational Dynamics
Due to the lack of identified target receptors and subsequent docking studies, there is no data on the stability and conformational dynamics of any this compound-receptor complex.
Solvent Effects and Dynamic Behavior
The biological and chemical behavior of a molecule like this compound can be significantly influenced by its environment, particularly the solvent. Computational methods provide a powerful tool to investigate these solvent effects and the molecule's dynamic behavior.
Solvent Effects: The polarity of the solvent can affect the conformational preferences of the flexible ethoxy and ethyl ester groups of this compound. In polar solvents, conformations that maximize the exposure of polar groups (like the hydroxyl and carbonyl groups) to the solvent would be favored. Conversely, in non-polar environments, the molecule might adopt a more folded conformation to minimize the exposure of these polar groups.
Computational approaches to study solvent effects range from implicit solvent models, such as the Conductor-like Screening Model (COSMO), to explicit solvent models where individual solvent molecules are included in the simulation. A hybrid implicit-explicit approach can also be employed, where the first solvation shell is treated explicitly and the bulk solvent is represented by a continuum model. For instance, a computational investigation into hydroxypyrene photoacids demonstrated the importance of considering explicit solvent molecules, like water or DMSO, to accurately describe the hydrogen-bonding interactions and their effect on electronic properties. rsc.org A similar approach for this compound would likely reveal the significance of hydrogen bonding between the phenolic hydroxyl group and protic solvents, influencing its acidity and reactivity.
Dynamic Behavior: Molecular Dynamics (MD) simulations can provide insights into the flexibility and conformational landscape of this compound over time. By simulating the motion of atoms, MD can reveal how the molecule explores different shapes and how these are influenced by the solvent. For example, a rational design study of an artificial ethylbenzene (B125841) hydroxylase utilized MD simulations to understand substrate binding and enhance enantioselectivity, highlighting the power of this technique in predicting molecular interactions. researchgate.net For this compound, MD simulations could predict the dominant conformations in different solvents and provide information on the stability of intramolecular hydrogen bonds.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery, aiming to correlate the chemical structure of compounds with their biological activity. sigmaaldrich.com While no specific QSAR models for this compound are readily available, the principles and methodologies can be outlined based on studies of similar compounds. nih.govresearchgate.net
The first step in QSAR analysis is the calculation of molecular descriptors, which are numerical representations of a molecule's chemical and physical properties. wiley.com For a molecule like this compound, a variety of descriptors would be calculated:
Constitutional Descriptors: Molecular weight, number of atoms, number of rings, etc.
Topological Descriptors: These describe the connectivity of atoms in the molecule. Examples include molecular connectivity indices (e.g., valence first order molecular connectivity index, ¹χv) and shape indices (e.g., Kier's alpha first order shape index, κα1), which have been used in QSAR studies of p-hydroxy benzoic acid derivatives. nih.gov
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule. Important descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the dipole moment (μ). A study on p-hydroxybenzoate esters suggested that ELUMO and μ had a positive correlation with their antifungal activity. researchgate.net
3D Descriptors: These descriptors relate to the three-dimensional arrangement of the atoms, such as molecular volume and surface area.
Once a set of descriptors is calculated for a series of structurally related compounds with known biological activities, a mathematical model is developed to correlate the descriptors with the activity. This is often achieved using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms. researchgate.netnih.gov The goal is to create a model with high predictive power, often validated through techniques like leave-one-out cross-validation. researchgate.net
Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of this compound and Analogs
| Descriptor Type | Descriptor Example | Potential Influence on Biological Activity |
| Constitutional | Molecular Weight | May correlate with transport and distribution properties. |
| Topological | Valence Molecular Connectivity Index (¹χv) | Reflects the degree of branching and complexity, which can affect receptor binding. |
| Quantum Chemical | LUMO Energy (ELUMO) | Lower LUMO energy can indicate higher reactivity as an electrophile. |
| Quantum Chemical | Dipole Moment (μ) | Can influence polar interactions with a biological target. |
| 3D | Molecular Surface Area | Relates to the size of the molecule and its potential to fit into a binding site. |
A validated QSAR model can be used to predict the biological activity of new, untested compounds based solely on their calculated structural descriptors. For instance, if a QSAR model for a series of hydroxybenzoate derivatives indicated that a lower LUMO energy and a higher dipole moment lead to increased antibacterial activity, one could computationally design new derivatives with these desired electronic properties. researchgate.net
In the context of this compound, a QSAR model could predict its potential activity against various biological targets. By comparing its descriptor values to those of a training set of compounds with known activities (e.g., antibacterial, antifungal, or enzyme inhibitory), a prediction could be made. For example, QSAR studies on benzimidazole (B57391) derivatives have successfully identified key lipophilicity requirements for their antibacterial activity. researchgate.net A similar analysis for this compound could predict its potential as an antimicrobial agent.
It is important to emphasize that these predictions are theoretical and require experimental validation. However, QSAR analysis serves as a valuable tool to prioritize the synthesis and testing of new compounds, thereby accelerating the drug discovery process.
Biological Activities and Medicinal Chemistry Applications of Ethyl 6 Ethoxy 2 Hydroxybenzoate
Anticancer Potential and Related Mechanisms
The potential of a compound to act as an anticancer agent is a significant area of investigation. This involves evaluating its ability to inhibit the growth of cancer cells or induce their death through various molecular mechanisms.
Estrogen Receptor Alpha (ERα) Inhibition
Estrogen Receptor Alpha (ERα) is a key target in the treatment of certain types of cancer, particularly hormone-receptor-positive breast cancer. Compounds that can inhibit ERα may block the proliferative signals driven by estrogen. A review of the available scientific literature reveals no specific studies investigating the direct inhibitory activity of Ethyl 6-ethoxy-2-hydroxybenzoate on Estrogen Receptor Alpha.
Bcl-2 Protein Antagonism
The B-cell lymphoma 2 (Bcl-2) protein is a crucial regulator of apoptosis (programmed cell death). It is an anti-apoptotic protein, and its overexpression is a hallmark of many cancers, contributing to tumor survival and resistance to therapy. Antagonism of Bcl-2 is a promising strategy in cancer treatment. Currently, there is no direct evidence or published research that demonstrates this compound functions as a Bcl-2 protein antagonist.
Cytotoxic Activity in Carcinoma Cell Lines
The direct cytotoxic effect of a compound on cancer cells is a fundamental measure of its anticancer potential. While numerous compounds are screened for such activity, there are no specific data available from studies that have evaluated the cytotoxic effects of this compound on various carcinoma cell lines.
However, it is noteworthy that this compound has been utilized as a precursor in the synthesis of histone acetyltransferase (HAT) activators. patsnap.comgoogle.comgoogle.com These synthesized activators are being investigated for their potential in treating various conditions, including cancer. patsnap.comgoogle.comgoogle.com This indicates the compound's relevance in the broader field of medicinal chemistry research aimed at developing new anticancer agents.
Antibacterial and Antifungal Activities
The discovery of new antimicrobial agents is critical in combating the rise of drug-resistant pathogens. This involves testing compounds against a range of bacteria and fungi to determine their spectrum of activity and efficacy.
Spectrum of Activity Against Bacterial Strains
A thorough search of scientific databases and literature finds no published studies detailing the screening of this compound for its antibacterial properties. Therefore, its spectrum of activity against various bacterial strains remains uncharacterized.
Antifungal Efficacy
Similarly, there is a lack of available data regarding the antifungal efficacy of this compound. No studies have been published that assess its ability to inhibit the growth of or kill fungal species.
Anti-inflammatory Properties
Modulation of Inflammatory Pathways
No research data is available to describe the modulation of inflammatory pathways by this compound.
Comparison with Known Anti-inflammatory Agents
Without any data on the anti-inflammatory activity of this compound, a comparison with known anti-inflammatory agents is not possible.
Other Reported Biological Activities
There are no other reported biological activities for this compound in the current scientific literature.
Pharmacological Target Identification and Validation
The pharmacological targets of this compound have not been identified or validated in any published studies.
Structure Activity Relationship Sar Studies and Drug Design Principles for Ethyl 6 Ethoxy 2 Hydroxybenzoate Analogs
Correlating Structural Features with Biological Potency
The biological activity of ethyl 6-ethoxy-2-hydroxybenzoate analogs is intricately linked to their molecular structure. Structure-activity relationship (SAR) studies are crucial in elucidating the role of each functional group and substituent, thereby guiding the design of more effective compounds.
Impact of Ethoxy Group Position and Modifications
The position and nature of the ethoxy group on the benzene (B151609) ring are critical determinants of biological potency. While specific SAR data for this compound is not extensively available in the provided search results, general principles of medicinal chemistry suggest that altering the position of the ethoxy group (e.g., to the 3, 4, or 5-position) would significantly impact the molecule's interaction with its biological target. Such changes can affect the compound's electronic distribution, lipophilicity, and steric profile. Modifications of the ethoxy group itself, such as increasing the alkyl chain length (e.g., to a propoxy or butoxy group), could also modulate activity, potentially enhancing binding affinity or altering metabolic stability.
Role of the Hydroxyl Group in Biological Activity
The hydroxyl (-OH) group is a key pharmacophoric feature in many biologically active compounds, often participating in crucial hydrogen bonding interactions with target proteins or enzymes. For analogs of this compound, the presence and position of the hydroxyl group are expected to be vital for activity. Studies on similar phenolic compounds have shown that the hydroxyl group can act as both a hydrogen bond donor and acceptor, anchoring the molecule within a binding site. Its acidity and redox potential can also be important factors. Research on related structures, such as hydroxynaphthanilides, indicates that the oxidation of the hydroxyl group is a key electrochemical property related to their biological activity. researchgate.netsci-hub.se
Influence of Ester Moiety Variations
The ethyl ester moiety in this compound also presents an opportunity for structural modification to enhance biological activity. Variations in the ester group can influence the compound's solubility, membrane permeability, and susceptibility to metabolic enzymes like esterases. Replacing the ethyl group with other alkyl or aryl groups can alter the compound's pharmacokinetic profile. For instance, converting the ester to an amide or a different ester can impact the molecule's ability to cross cell membranes and its duration of action. Studies on other bioactive esters have shown that even small changes in the ester alkyl chain can lead to significant differences in potency. ub.edu For example, research on flavone (B191248) conjugates demonstrated that esterification of hydroxyl groups with fatty acids affected their cytotoxicity and antioxidant activity. mdpi.com
Aromatic Ring Substituent Effects
Introducing various substituents onto the aromatic ring of this compound can profoundly affect its biological activity by altering its electronic and steric properties. The nature of the substituent—whether it is electron-donating or electron-withdrawing—can influence the reactivity of the entire molecule. beilstein-journals.orgnih.gov For instance, the introduction of electron-withdrawing groups like nitro (-NO2) or halogens (e.g., -Cl, -Br) can impact the acidity of the phenolic hydroxyl group and the electron density of the aromatic ring. beilstein-journals.org Conversely, electron-donating groups like methyl (-CH3) or methoxy (B1213986) (-OCH3) can have the opposite effect. beilstein-journals.org The position of these substituents is also critical, as it dictates the steric interactions with the biological target. Research on substituted 2-hydroxynaphthalene-1-carboxanilides has shown that the type and position of halogen substituents influence inhibitory activity. researchgate.net
Rational Drug Design Strategies based on this compound Scaffold
The this compound scaffold serves as a promising starting point for the rational design of new therapeutic agents. By leveraging the understanding gained from SAR studies, medicinal chemists can employ various strategies to optimize the lead compound's properties.
Molecular Hybridization Approaches
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. mdpi.com This approach aims to create new molecules with enhanced affinity, improved selectivity, and potentially dual or multiple modes of action. mdpi.com The this compound scaffold can be hybridized with other known pharmacophores to target specific diseases. For example, it could be linked to a nitrogen-containing heterocycle known for its anticancer or antimicrobial properties. The choice of the linker and the orientation of the fused molecules are critical for the success of this approach and are often guided by computational modeling and docking studies.
Prodrug Design for Enhanced Efficacy or Delivery
The prodrug approach is a well-established strategy in medicinal chemistry to overcome undesirable properties of a parent drug, such as poor solubility, limited permeability, or rapid metabolism. nih.govresearchgate.net This involves the chemical modification of the active drug into an inactive or less active form that, after administration, converts back to the parent compound through enzymatic or chemical processes within the body. nih.gov For a molecule like this compound, several prodrug strategies could be envisioned to enhance its therapeutic potential by modifying its key functional groups: the phenolic hydroxyl and the ethyl ester.
The primary goals for creating prodrugs of this compound would include improving its ability to cross cell membranes, increasing its aqueous solubility, or achieving targeted delivery to specific tissues. nih.gov The design of such prodrugs relies on creating bioreversible derivatives that are stable until they reach the desired physiological compartment.
Modification of the Phenolic Hydroxyl Group: The free hydroxyl group is a prime target for prodrug modification. It can be masked with various promoieties that are designed to be cleaved by enzymes prevalent in the body, such as esterases or phosphatases.
Ester Prodrugs: Acylating the phenolic hydroxyl group to form an ester is a common strategy. This masks the polar hydroxyl group, thereby increasing the molecule's lipophilicity and potentially enhancing its absorption across biological membranes. The choice of the acyl group can be varied to fine-tune the physicochemical properties and the rate of hydrolysis. For instance, creating a simple acetate (B1210297) ester or a more complex amino acid conjugate could alter solubility and enzymatic cleavage rates.
Phosphate (B84403) Ester Prodrugs: To significantly enhance aqueous solubility, a phosphate ester prodrug can be synthesized. nih.gov The phosphate group is highly polar and ionizable at physiological pH, making the resulting prodrug much more water-soluble. This is particularly useful for developing formulations for intravenous administration. Endogenous alkaline phosphatases can efficiently cleave the phosphate group to release the active parent drug. For example, a phosphate prodrug of the selective matrix metalloproteinase inhibitor SB-3CT demonstrated a more than 2000-fold increase in water solubility. nih.gov
Carbonate and Carbamate (B1207046) Prodrugs: Linking the hydroxyl group to a carrier via a carbonate or carbamate linkage offers another avenue for prodrug design. These linkages can be engineered to have varying stabilities and can also be used to attach moieties that might target specific transporters or enzymes.
Modification of the Ethyl Ester Group: While the ethyl ester itself can be considered a prodrug of the corresponding carboxylic acid (6-ethoxy-2-hydroxybenzoic acid), further modifications can be explored.
Mutual Prodrugs: The ester could be modified to create a mutual prodrug, where this compound is linked to another pharmacologically active agent. orientjchem.org This approach aims to deliver two synergistic drugs in a single molecule. Upon hydrolysis, both active compounds are released at the site of action. For this to be viable, the parent compound would need a confirmed biological activity that could be complemented by another drug.
The table below illustrates hypothetical prodrugs of this compound, detailing the modification, the promoiety used, and the intended enhancement.
| Parent Compound | Prodrug Modification | Promoiety | Potential Enhancement | Cleavage Mechanism |
| This compound | Esterification of hydroxyl group | Acetyl | Increased lipophilicity, membrane permeation | Esterase hydrolysis |
| This compound | Esterification of hydroxyl group | Phosphate | Increased aqueous solubility | Alkaline phosphatase hydrolysis |
| This compound | Carbamate formation at hydroxyl group | Amino Acid (e.g., Glycine) | Modified solubility, potential transporter targeting | Esterase/Amidase hydrolysis |
These strategies are based on established principles of prodrug design and would require experimental validation to confirm their effectiveness in enhancing the delivery or efficacy of this compound. nih.gov
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are two key strategies in drug design aimed at discovering novel compounds with improved properties while retaining the desired biological activity of a lead molecule. dtic.milnih.gov These approaches involve modifying the core structure (scaffold) or replacing specific functional groups with others that have similar physicochemical or topological properties. cambridgemedchemconsulting.comacs.org
Scaffold Hopping:
Scaffold hopping is a computationally or synthetically driven process to identify isofunctional molecular structures with significantly different core backbones. nih.gov The goal is to move into a new chemical space to find compounds with better pharmacokinetics, reduced toxicity, or novel intellectual property potential, while preserving the key pharmacophoric interactions with the biological target. rsc.org
For this compound, the central 2-hydroxybenzoate ring system constitutes the primary scaffold. A scaffold hopping strategy would involve replacing this phenyl ring with a different cyclic system that can maintain the spatial arrangement of the key functional groups: the hydroxyl, the ester, and the ethoxy substituent.
Potential scaffold hops could include:
Heterocyclic Scaffolds: Replacing the benzene ring with various heterocyclic systems. For example, a pyridine (B92270), pyrimidine, or thiophene (B33073) ring could serve as the new core. The placement of nitrogen or sulfur atoms within the ring would alter the electronic properties and could introduce new hydrogen bonding opportunities, potentially improving potency or selectivity. dtic.mil
Ring Opening or Closure: In some cases, a lead molecule's core structure can be modified by either opening a ring to create a more flexible acyclic analogue or closing a chain to form a new ring, which can reduce conformational flexibility and potentially increase potency. dtic.mil
The table below presents hypothetical new scaffolds for this compound generated through scaffold hopping.
| Original Scaffold | Hopped Scaffold Example | Rationale |
| Phenyl | Pyridine | Introduce nitrogen to alter electronics and potential for H-bonding; may improve metabolic stability. |
| Phenyl | Thiophene | Replace benzene with a different aromatic system to explore new chemical space and patentability. |
| Phenyl | Cyclohexene | Move from an aromatic to a non-aromatic, more flexible scaffold, altering 3D shape and properties. |
Bioisosteric Replacements:
Bioisosterism refers to the exchange of an atom or a group of atoms with an alternative, broadly similar set. cambridgemedchemconsulting.com This is a more conservative approach than scaffold hopping and is used to fine-tune properties like size, shape, electronics, lipophilicity, and metabolic stability. nih.gov
For this compound, several functional groups are amenable to bioisosteric replacement:
Ethoxy Group (-OCH₂CH₃): The ethoxy group can be replaced by other small alkoxy groups, thioethers, or alkyl groups to modulate lipophilicity and metabolic stability. A common replacement is the trifluoromethyl (-CF₃) or fluoro (-F) group to block metabolic oxidation. chemrxiv.org
Hydroxyl Group (-OH): The phenolic hydroxyl is a key hydrogen bond donor. It can be bioisosterically replaced with groups like an amino group (-NH₂), a thiol group (-SH), or a sulfonamide, which can also act as hydrogen bond donors but have different electronic and acidic properties. acs.org
Ethyl Ester (-COOCH₂CH₃): The ethyl ester group is a classic pharmacophore element. It can be replaced with a variety of other groups that can act as hydrogen bond acceptors and have similar steric profiles. Examples include oxazoles, thiazoles, or amides. In one documented case, a 2-ethoxybenzoxazole group was successfully used as a bioisosteric replacement for an ethyl benzoate (B1203000), demonstrating excellent anti-HRV activity. nih.gov This highlights the potential of using heterocyclic rings to mimic the properties of an ester. Other potential replacements include small heterocycles like 1,2,4-oxadiazole (B8745197) or a ketone.
The following table details potential bioisosteric replacements for the functional groups of this compound.
| Functional Group | Original Moiety | Bioisosteric Replacement | Rationale for Replacement |
| Ether | Ethoxy (-OCH₂CH₃) | Isopropoxy (-OCH(CH₃)₂) | Increase lipophilicity and steric bulk. |
| Ether | Ethoxy (-OCH₂CH₃) | Ethylthio (-SCH₂CH₃) | Alter electronic character and metabolic profile. |
| Hydroxyl | Hydroxyl (-OH) | Amino (-NH₂) | Maintain hydrogen bonding capability with altered pKa. acs.org |
| Ester | Ethyl Ester (-COOCH₂CH₃) | Amide (-CONHCH₂CH₃) | Introduce hydrogen bond donor, alter electronic profile and solubility. |
| Ester | Ethyl Ester (-COOCH₂CH₃) | 2-alkoxybenzoxazole | Proven replacement in other systems, may improve activity. nih.gov |
| Ester | Ethyl Ester (-COOCH₂CH₃) | 1,2,4-Oxadiazole | Mimic ester's hydrogen bond accepting ability and steric profile. |
These rational design strategies provide a framework for generating novel analogs of this compound with potentially superior therapeutic profiles. Each proposed modification would necessitate synthesis and rigorous biological evaluation to ascertain its impact on the compound's activity and properties.
An in-depth analysis of the available scientific literature reveals a significant lack of detailed mechanistic studies specifically focused on the bioactivity of this compound. While the compound is documented as a chemical entity, extensive research into its cellular and molecular mechanisms of action, as outlined in the requested article structure, does not appear to be publicly available.
The majority of accessible information pertains to its chemical synthesis, properties, and its role as a potential intermediate in the creation of other molecules. There is a notable absence of published research detailing its interactions with biological systems at the cellular and molecular level. This includes a lack of data on receptor binding, enzyme inhibition, cellular uptake, and specific molecular binding site characterization.
Therefore, it is not possible to provide a detailed article on the "Mechanistic Investigations of this compound Bioactivity" that adheres to the specific and detailed outline requested. The scientific community has yet to publish in-depth studies that would provide the necessary data to populate the sections on cellular and molecular mechanisms of action for this particular compound.
Mechanistic Investigations of Ethyl 6 Ethoxy 2 Hydroxybenzoate Bioactivity
Metabolic Pathways and Biotransformation of Ethyl 6-ethoxy-2-hydroxybenzoate
The biotransformation of xenobiotics like this compound is a complex process primarily aimed at increasing their water solubility to facilitate excretion. This typically involves Phase I and Phase II metabolic reactions.
Phase I Metabolism:
Phase I reactions introduce or expose functional groups, such as hydroxyl (-OH) or carboxyl (-COOH) groups, which can serve as sites for subsequent conjugation reactions. For this compound, two primary Phase I metabolic pathways are anticipated based on its chemical structure: ester hydrolysis and O-dealkylation.
Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis by various esterases present in the liver, plasma, and other tissues. This reaction would yield 6-ethoxy-2-hydroxybenzoic acid and ethanol (B145695). The hydrolysis of salicylate (B1505791) esters to salicylic (B10762653) acid is a well-documented metabolic pathway. researchgate.net
O-Dealkylation: The ethoxy group attached to the benzene (B151609) ring is a target for oxidative dealkylation by cytochrome P450 (CYP) enzymes, a major family of Phase I drug-metabolizing enzymes. nih.govnih.gov This process, specifically O-deethylation, would involve the removal of the ethyl group, leading to the formation of a hydroxyl group and acetaldehyde (B116499). The resulting metabolite would be ethyl 2,6-dihydroxybenzoate. Several CYP isoforms, such as CYP2E1, are known to be involved in the metabolism of small aromatic compounds. nih.govnih.gov
Phase II Metabolism:
Following Phase I metabolism, the newly formed functional groups can undergo conjugation with endogenous molecules, a process known as Phase II metabolism. This further increases the water solubility of the metabolites, preparing them for elimination.
Glucuronidation: The hydroxyl groups (both the original phenolic hydroxyl and any newly formed through O-dealkylation) and the carboxyl group (exposed after ester hydrolysis) are potential sites for glucuronidation. This reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid moiety to the metabolite.
Sulfation: The phenolic hydroxyl group can also be conjugated with a sulfonate group in a reaction catalyzed by sulfotransferases (SULTs).
Predicted Metabolic Pathways of this compound
| Metabolic Step | Enzymes Involved (Predicted) | Resulting Metabolite(s) |
| Ester Hydrolysis | Carboxylesterases | 6-ethoxy-2-hydroxybenzoic acid, Ethanol |
| O-Deethylation | Cytochrome P450 (e.g., CYP2E1) | Ethyl 2,6-dihydroxybenzoate, Acetaldehyde |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugates of hydroxyl and carboxyl groups |
| Sulfation | Sulfotransferases (SULTs) | Sulfate conjugates of phenolic hydroxyl groups |
Potential Toxicological Mechanisms
General Toxicity Considerations:
The safety information for this compound indicates that it is a warning-level irritant to the skin, eyes, and respiratory system. sigmaaldrich.com This suggests a potential for localized inflammatory responses upon direct contact.
Metabolite-Mediated Toxicity:
The metabolites of this compound could contribute to its toxicological profile.
Ethanol and Acetaldehyde: The formation of ethanol and acetaldehyde from ester hydrolysis and O-deethylation, respectively, could contribute to systemic toxicity if the parent compound is administered in high doses. Acetaldehyde, in particular, is a reactive and toxic compound.
Benzoic Acid Derivatives: Benzoic acid and its derivatives have been studied for their toxicological properties. While generally considered to have low acute toxicity, some concerns have been raised. For instance, under certain conditions, benzoates can be converted to benzene, a known carcinogen, although this is more associated with the presence of ascorbic acid. There are also reports of some benzoates exhibiting weak genotoxic effects in vitro. nih.gov
Structural Alerts for Toxicity:
The presence of a substituted phenol (B47542) and a benzoate (B1203000) ester in the structure of this compound can be considered structural alerts. The toxicity of substituted phenols is often correlated with their hydrophobicity and their potential to undergo redox cycling, leading to the formation of reactive oxygen species (ROS).
Predicted Toxicological Endpoints for this compound
| Toxicological Endpoint | Predicted Mechanism | Basis for Prediction |
| Irritation (Skin, Eye, Respiratory) | Direct chemical irritation | Supplier safety data sigmaaldrich.com |
| Potential for Weak Genotoxicity | Formation of reactive metabolites or benzene (under specific conditions) | Known properties of some benzoates nih.gov |
| Potential for Oxidative Stress | Redox cycling of the phenolic moiety | Known properties of substituted phenols |
Future Research Directions and Translational Potential of Ethyl 6 Ethoxy 2 Hydroxybenzoate
Development of Novel Analogs with Enhanced Potency and Selectivity
The development of novel analogs of a lead compound is a cornerstone of medicinal chemistry, aiming to improve therapeutic efficacy and reduce off-target effects. This process typically involves modifying the core structure of the parent molecule to understand its structure-activity relationship (SAR). For Ethyl 6-ethoxy-2-hydroxybenzoate, there is no publicly available research detailing the synthesis or biological evaluation of any analogs. The exploration of its SAR remains an uninvestigated area. Future work would first require the identification of a biological target for this compound, which has not yet been reported.
Preclinical Efficacy Studies and In Vivo Validation
Preclinical studies are essential to evaluate the therapeutic potential of a compound in living organisms before it can be considered for human trials. These studies typically involve assessing the compound's efficacy in animal models of disease. To date, no preclinical efficacy studies or in vivo validation for this compound have been published in the scientific literature. Consequently, its potential therapeutic effects, if any, remain unknown.
Exploration of New Therapeutic Indications
The discovery of new therapeutic applications for existing molecules is a valuable strategy in drug development. However, for this compound, there is no foundational biological activity data to suggest potential therapeutic indications. The initial step in this direction would be to screen the compound against a wide range of biological targets to identify any potential bioactivity. Without this initial screening data, the exploration of new therapeutic uses is not feasible.
Advanced Analytical Method Development for Biological Matrices
The ability to accurately quantify a compound in biological samples such as blood, plasma, or tissue is critical for pharmacokinetic and pharmacodynamic studies. The development of sensitive and specific analytical methods, often using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), is a prerequisite for any meaningful preclinical or clinical investigation. A search of the scientific literature reveals no published analytical methods for the detection and quantification of this compound in any biological matrix.
Targeted Delivery System Development
Targeted drug delivery systems aim to increase the concentration of a therapeutic agent at the site of action, thereby enhancing efficacy and minimizing systemic side effects. The development of such systems, which can include nanoparticles, liposomes, or antibody-drug conjugates, is contingent on having a compound with proven biological activity and a defined therapeutic target. Given the lack of information on the biological properties of this compound, research into targeted delivery systems for this compound has not been undertaken.
Q & A
Q. How can researchers optimize the synthesis of ethyl 6-ethoxy-2-hydroxybenzoate for high yield and purity?
- Methodological Answer : The esterification of salicylic acid derivatives with ethanol under acidic catalysis (e.g., concentrated H₂SO₄) is a common route. Key variables include temperature control (80–100°C), catalyst concentration (5–10% w/w), and reaction time (4–6 hours). Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for purity . To validate synthetic efficiency, monitor reaction progress using TLC or HPLC, and confirm structural integrity via NMR (¹H/¹³C) and FT-IR spectroscopy .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Spectroscopy : ¹H NMR (δ 1.2–1.4 ppm for ethyl groups, δ 6.5–8.0 ppm for aromatic protons) and ¹³C NMR (carboxylate carbonyl at ~165–170 ppm) .
- Mass Spectrometry : High-resolution MS (ESI or EI) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 210.16) and fragmentation patterns .
- Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment .
Q. What solvents and conditions are optimal for solubility studies of this compound?
- Methodological Answer : this compound is moderately polar, with higher solubility in ethanol, DMSO, or acetone. Use shake-flask methods at 25°C for equilibrium solubility determination. For aqueous solubility, employ co-solvent systems (e.g., ethanol/water mixtures) and validate via UV spectrophotometry .
Advanced Research Questions
Q. How can researchers investigate the reaction mechanisms of this compound in oxidation or substitution reactions?
- Methodological Answer :
- Kinetic Studies : Monitor reaction rates under varying conditions (pH, temperature) using stopped-flow spectrophotometry.
- Isotopic Labeling : Use ¹⁸O-labeled ethanol in synthesis to trace oxygen incorporation during hydrolysis or oxidation .
- Computational Modeling : Apply DFT calculations (e.g., Gaussian 09) to predict transition states and activation energies for reactions involving the ethoxy and hydroxyl groups .
Q. What strategies are effective for resolving contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?
- Methodological Answer :
- Dose-Response Analysis : Use in vitro assays (DPPH, ABTS, FRAP) across a broad concentration range (1–100 µM) to identify concentration-dependent activity shifts .
- Cell-Based Models : Compare results in immortalized cell lines (e.g., HEK293) versus primary cells to assess cell-type specificity.
- Redox Profiling : Measure ROS generation (e.g., via H₂DCFDA fluorescence) under varying oxygen tensions to clarify pro-oxidant behavior .
Q. How can the stability of this compound be assessed under different storage and experimental conditions?
- Methodological Answer :
- Thermal Stability : Conduct accelerated stability studies (40–60°C, 75% RH) over 4–12 weeks, analyzing degradation products via LC-MS .
- Photostability : Expose samples to UV light (λ = 365 nm) and monitor structural changes using FT-IR and NMR .
- pH Stability : Incubate in buffered solutions (pH 2–10) and quantify intact compound via HPLC .
Methodological Guidance for Data Interpretation
Q. How should researchers design experiments to evaluate structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Derivative Synthesis : Modify the ethoxy or hydroxyl groups (e.g., alkylation, acylation) and compare bioactivity .
- QSAR Modeling : Use software like MOE or Schrödinger to correlate electronic parameters (Hammett σ) or steric effects with activity .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
